molecular formula C16H15NO2 B5680560 2-(2,4-dimethoxyphenyl)indolizine

2-(2,4-dimethoxyphenyl)indolizine

Cat. No. B5680560
M. Wt: 253.29 g/mol
InChI Key: UEIFUBXUDXQXRA-UHFFFAOYSA-N
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Description

2-(2,4-dimethoxyphenyl)indolizine, also known as DMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMI is a heterocyclic compound that contains an indolizine ring system, which makes it a unique and versatile compound.

Scientific Research Applications

Anticancer Applications

2-(2,4-dimethoxyphenyl)indolizine and its derivatives have shown potential in cancer research. A study found that indolizine-chalcone hybrids, related to 2-(2,4-dimethoxyphenyl)indolizine, exhibited anticancer effects, specifically inducing caspase-dependent apoptosis in human lymphoma cells (Park et al., 2018). Another research indicated that a novel indolizine derivative induced apoptosis in liver cancer cells through the mitochondria p53 pathway (Liu et al., 2019).

Chemical Synthesis and Material Science

Indolizine compounds, including 2-(2,4-dimethoxyphenyl)indolizine, have been studied for their chemical synthesis and applications in material science. For instance, a method for synthesizing a crystallochromic indolizine dye through a base- and catalyst-free photochemical route was developed (Dohmen et al., 2019). This method presented a unique approach for developing color-changing materials. Additionally, the electrooxidation of indolizine resulted in the formation of redox-active and luminescent materials, suggesting potential applications in electrochemical devices (Henry et al., 2011).

Antiviral and Anti-inflammatory Properties

Indolizine derivatives have shown promise in antiviral and anti-inflammatory research. A study identified that certain indolizine compounds, including 2-phenyl-indolizine, demonstrated significant activity against human cytomegalovirus (Foster et al., 1995). Moreover, some p-substituted 1,2-diphenylindolizines were investigated for their potential anti-inflammatory activity (Kállay & Doerge, 1972).

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)indolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-18-14-6-7-15(16(10-14)19-2)12-9-13-5-3-4-8-17(13)11-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIFUBXUDXQXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CN3C=CC=CC3=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethoxyphenyl)indolizine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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